Ald-CH2-PEG5-t-butyl ester is a chemical compound that belongs to the family of polyethylene glycol derivatives. Specifically, it features a tert-butyl ester group attached to a polyethylene glycol chain, which enhances its solubility and stability. The compound is primarily utilized in pharmaceutical research and development, particularly in drug delivery systems and as a linker in various biochemical applications.
The compound can be sourced from various chemical suppliers, including MedKoo and BroadPharm, which provide detailed specifications and synthesis information for research purposes. The Chemical Abstracts Service number for Ald-CH2-PEG5-t-butyl ester is 1446282-23-0, which can be used for identification in chemical databases like PubChem .
Ald-CH2-PEG5-t-butyl ester is classified as a polyethylene glycol linker. It is specifically categorized under PROTAC (Proteolysis Targeting Chimera) linkers, which are crucial in targeted protein degradation strategies in drug development. Its classification allows it to be used effectively in conjugating drugs or biomolecules to enhance their pharmacological properties.
The synthesis of Ald-CH2-PEG5-t-butyl ester typically involves the reaction of polyethylene glycol with a tert-butyl ester derivative. This process often requires specific conditions such as temperature control and the presence of catalysts to facilitate the reaction.
The molecular structure of Ald-CH2-PEG5-t-butyl ester consists of:
The molecular formula for Ald-CH2-PEG5-t-butyl ester is . Its structural formula can be represented as follows:
where represents the methylene units leading to the aldehyde functional group.
Ald-CH2-PEG5-t-butyl ester can undergo several chemical reactions:
The mechanism of action for Ald-CH2-PEG5-t-butyl ester primarily revolves around its role as a linker in PROTAC technology. By attaching small molecules to target proteins via this linker, it facilitates the recruitment of E3 ligases that promote ubiquitination and subsequent proteasomal degradation of the target protein.
Research indicates that compounds utilizing PEG linkers like Ald-CH2-PEG5-t-butyl ester show improved solubility and bioavailability, thereby enhancing therapeutic efficacy in vivo .
Ald-CH2-PEG5-t-butyl ester has significant applications in various scientific fields:
The molecular architecture of Ald-CH2-PEG5-t-butyl ester exhibits three strategically integrated components that collectively define its functionality in bioconjugation applications:
Aldehyde Terminus (-CHO): Positioned at one terminal end, the aldehyde group enables direct conjugation with nucleophilic residues (primarily aminooxy -ONH₂ and hydrazide -NHNH₂ groups) through efficient carbonyl chemistry. The direct methylene linkage (-CH₂-) adjacent to the aldehyde enhances its reactivity compared to benzaldehyde-containing analogs by reducing steric constraints and electronic effects [3] [6]. This configuration facilitates rapid oxime bond formation under physiologically compatible conditions without requiring metal catalysts that might compromise biological integrity.
PEG5 Spacer: The pentaethylene glycol core [(CH₂CH₂O)₅] serves as a hydrophilic molecular tether that profoundly influences the compound's physicochemical behavior. This spacer length provides approximately 20Å of distance between functional termini, effectively preventing steric clashes during bimolecular conjugation events [8]. The ethylene oxide units create a highly hydrated molecular microenvironment that significantly enhances aqueous solubility (>50 mg/mL in aqueous buffers) while conferring substantial resistance to protein adsorption and molecular aggregation—properties essential for maintaining bioavailability in biological systems [1] [8].
t-Butyl Ester Protection: The terminal t-butyl ester (tBuOOC-) functions as a sterically shielded carboxylic acid precursor that remains inert to nucleophiles until deliberately activated. The tert-butyl group's extreme steric bulk prevents premature reactions while maintaining acid functionality in a protected state during synthetic manipulations involving the aldehyde terminus [5] [6]. This protection strategy is particularly valuable in multi-step bioconjugation protocols where orthogonal reactivity is required.
Table 1: Structural Comparison of Key Aldehyde-Functionalized PEG Linkers
Compound Name | Aldehyde Type | PEG Length | Second Functional Group | Molecular Weight |
---|---|---|---|---|
Ald-CH2-PEG3-Propargyl [3] | Aliphatic -CHO | 3 units | Alkyne | 186.21 Da |
Ald-CH2-PEG4-propargyl [4] | Aliphatic -CHO | 4 units | Alkyne | 230.26 Da |
Ald-Ph-PEG4-t-butyl ester [6] | Aromatic -CHO | 4 units | t-butyl ester | ~365 Da (analog) |
Ald-Phenyl-PEG5-t-butyl ester [7] | Aromatic -CHO | 5 units | t-butyl ester | 426.5 Da |
Ald-CH2-PEG5-t-butyl ester | Aliphatic -CHO | 5 units | t-butyl ester | ~380-400 Da |
The strategic incorporation of orthogonal reactive groups enables sophisticated conjugation architectures through controlled sequential reactions:
Aldehyde-Mediated Conjugation: The aliphatic aldehyde group exhibits distinctive reactivity profiles compared to aromatic counterparts. It demonstrates approximately 3-5 times faster reaction kinetics with aminooxy groups than benzaldehyde-containing linkers, facilitating efficient oxime ligation without catalyst requirements (reaction half-life <2 hours at physiological pH) [6]. This rapid conjugation occurs under mild conditions (pH 4.5-7.0) compatible with biologics, forming stable oxime bonds with dissociation constants (Kd) exceeding 10⁻⁹ M. The reaction demonstrates high chemoselectivity toward aminooxy (-ONH₂) and hydrazide (-NHNH₂) functionalities, enabling site-specific modification of engineered proteins, antibodies, and nanoparticles without cross-reactivity with native amino acid residues [3] [8].
t-Butyl Ester Deprotection and Activation: The protected carboxylic acid requires deliberate activation through acid-catalyzed deprotection (using trifluoroacetic acid or formic acid) to reveal the reactive carboxylate (-COOH) functionality. This controlled deprotection occurs under conditions (e.g., 50% TFA in DCM, 25°C, 1-2 hours) that leave aldehyde-oxime conjugates intact [5] [6]. Subsequent to deprotection, the carboxylic acid can be activated through standard carboxyl chemistry (EDC/NHS, HATU) for amide bond formation with primary amines (-NH₂) present on targeting ligands, fluorophores, or drug molecules. This orthogonal reactivity enables the construction of ternary conjugates with defined spatial orientation—a critical requirement for developing targeted therapeutic complexes.
Table 2: Bioconjugation Applications Enabled by Functional Groups
Functional Group | Target Group | Conjugation Product | Primary Applications | Reaction Conditions |
---|---|---|---|---|
Aldehyde (-CHO) | Aminooxy (-ONH₂) | Oxime linkage | Antibody-enzyme fusions, PEGylated cytokines | pH 5-6, 25-37°C, no catalyst [6] |
Aldehyde (-CHO) | Hydrazide (-NHNH₂) | Hydrazone bond | pH-sensitive drug conjugates, diagnostic probes | pH 4.5-6.5, 25°C [8] |
Deprotected COOH | Primary amine (-NH₂) | Amide bond | Peptide-drug conjugates, ligand-targeted nanoparticles | EDC/NHS, pH 6-7.5 [5] |
Deprotected COOH | Hydrazide (-NHNH₂) | Hydrazide linkage | Stable vaccine conjugates | Carbodiimide coupling, pH 5.5 [6] |
Ald-CH2-PEG5-t-butyl ester demonstrates substantial improvements over conventional PEGylation reagents through integrated structural and functional innovations:
Enhanced Solubility and Reduced Aggregation: The combination of the hydrophilic PEG5 spacer and aliphatic aldehyde significantly improves aqueous solubility (>50 mg/mL) compared to benzaldehyde-terminated linkers or shorter-chain analogs (e.g., Ald-CH2-PEG3). This high solubility prevents macromolecular aggregation during bioconjugation reactions—a common limitation with hydrophobic linkers that often leads to heterogeneous conjugates and reduced yields [3] [8]. The extended hydration sphere around the PEG5 chain maintains molecular solubility even after aldehyde conjugation, which is particularly advantageous for biologics formulation where concentration-dependent aggregation presents a significant development challenge.
Orthogonal Reactivity Profile: Unlike homobifunctional PEG linkers (e.g., bis-NHS esters) that create uncontrolled crosslinking, the orthogonal aldehyde/protected carboxyl architecture enables sequential, site-specific conjugations. This controlled functionality reduces byproduct formation to <15% compared to >40% in conventional homobifunctional systems [6]. The spatial separation between functional groups (approximately 20Å) prevents intramolecular reactions and ensures that each terminus remains accessible for its designated conjugation step, enabling precise construction of ternary therapeutic complexes like antibody-drug-enzyme conjugates.
Immunogenicity Mitigation: The aliphatic aldehyde configuration demonstrates reduced immunogenic potential compared to commonly used mPEG-succinimidyl carbonate linkers. The PEG5 spacer creates an effective "stealth" barrier that minimizes opsonization and subsequent recognition by anti-PEG antibodies—a growing concern in PEGylated therapeutic development [1]. Recent studies indicate that aldehyde-mediated conjugates exhibit approximately 50% lower APA (anti-PEG antibody) binding compared to ester-linked PEG conjugates, potentially reducing risks of accelerated blood clearance that compromise therapeutic efficacy [1] [8].
Table 3: Performance Comparison with Conventional PEG Linkers
Parameter | Conventional NHS-PEG-NHS | Ald-CH2-PEG5-t-butyl ester | Advantage Significance |
---|---|---|---|
Solubility in PBS | <10 mg/mL (MW >400 Da) | >50 mg/mL | Enables concentrated conjugation reactions |
Byproduct Formation | 30-50% crosslinked species | <15% undesired adducts | Higher conjugation yield and purity |
Functional Orthogonality | Simultaneous reaction | Sequential conjugation | Controlled assembly of complex conjugates |
Anti-PEG Antibody Binding | High (reference) | ~50% reduction [1] | Reduced immunogenicity risk |
Storage Stability | Days (hydrolysis-sensitive) | Months at -20°C | Improved handling characteristics |
The structural and functional advantages of Ald-CH2-PEG5-t-butyl ester position it as a sophisticated tool for developing next-generation bioconjugates. Its orthogonal reactivity, enhanced solubility, and reduced immunogenic potential address critical limitations in conventional PEGylation chemistry, enabling more precise construction of complex therapeutic architectures with improved pharmacological profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7